molecular formula C27H24FN5O3 B11418608 3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-methoxyphenyl)methyl]propanamide

3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-methoxyphenyl)methyl]propanamide

Cat. No.: B11418608
M. Wt: 485.5 g/mol
InChI Key: SPGOVKQARDIGTC-UHFFFAOYSA-N
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Description

3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-methoxyphenyl)methyl]propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the triazoloquinazoline core in the structure imparts unique chemical and pharmacological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-methoxyphenyl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline ring system.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorine atom is substituted onto the phenyl ring.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced via a similar substitution reaction, where a methoxy group is added to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-methoxyphenyl)methyl]propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways within the body. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinazoline Derivatives: These compounds share the triazoloquinazoline core and exhibit similar biological activities.

    Fluorophenyl Derivatives: Compounds containing the fluorophenyl group often have enhanced biological activity and stability.

    Methoxyphenyl Derivatives: Compounds with the methoxyphenyl group are known for their diverse pharmacological properties.

Uniqueness

3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-methoxyphenyl)methyl]propanamide is unique due to the combination of the triazoloquinazoline core with the fluorophenyl and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties that make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C27H24FN5O3

Molecular Weight

485.5 g/mol

IUPAC Name

3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C27H24FN5O3/c1-36-21-12-8-18(9-13-21)16-29-25(34)15-14-24-30-31-27-32(17-19-6-10-20(28)11-7-19)26(35)22-4-2-3-5-23(22)33(24)27/h2-13H,14-17H2,1H3,(H,29,34)

InChI Key

SPGOVKQARDIGTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F

Origin of Product

United States

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